molecular formula C9H8ClFO2 B13921944 Methyl 5-chloro-3-fluoro-2-methylbenzoate

Methyl 5-chloro-3-fluoro-2-methylbenzoate

Cat. No.: B13921944
M. Wt: 202.61 g/mol
InChI Key: NENZSBJRVWQXBR-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-fluoro-2-methylbenzoate is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloro-3-fluoro-2-methylbenzoate can be synthesized through several methods. One common route involves the esterification of 5-chloro-3-fluoro-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-fluoro-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-chloro-3-fluoro-2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and metabolic pathways.

    Medicine: It is investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of methyl 5-chloro-3-fluoro-2-methylbenzoate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, affecting various metabolic pathways. The presence of chlorine and fluorine atoms enhances its binding affinity to target proteins, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5-fluoro-3-methylbenzoate
  • Methyl 5-chloro-2-fluorobenzoate
  • Methyl 3-chloro-5-fluorobenzoate

Uniqueness

Methyl 5-chloro-3-fluoro-2-methylbenzoate is unique due to its specific substitution pattern on the benzene ring. This unique arrangement of chlorine, fluorine, and methyl groups imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

methyl 5-chloro-3-fluoro-2-methylbenzoate

InChI

InChI=1S/C9H8ClFO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,1-2H3

InChI Key

NENZSBJRVWQXBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)Cl)C(=O)OC

Origin of Product

United States

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